molecular formula C17H13ClN2O3S B2904408 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 896675-93-7

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2904408
CAS No.: 896675-93-7
M. Wt: 360.81
InChI Key: ZIEYMMUGWUEAPA-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a useful research compound. Its molecular formula is C17H13ClN2O3S and its molecular weight is 360.81. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research on benzothiazole derivatives has highlighted their significant potential as antitumor agents. For example, benzothiazole derivatives have been synthesized and evaluated for their potency against tumorigenic cell lines, demonstrating selective cytotoxicity and the ability to inhibit tumor growth in vivo efficiently (Yoshida et al., 2005). Such findings suggest that "N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide" could be explored for its antitumor properties, given the benzothiazole core structure's proven efficacy in cancer research.

Antimicrobial and Antifungal Properties

Compounds containing benzothiazole and carboxamide groups have shown promising antimicrobial and antifungal activities. For instance, novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of the benzothiazole class were synthesized and demonstrated moderate to good antimicrobial and antifungal inhibition against various bacterial and fungal strains (Gilani et al., 2011). This suggests that exploring the antimicrobial and antifungal efficacy of "this compound" could yield valuable insights, considering the structural similarities and the potential for bioactive properties.

Diuretic Activity

The synthesis of benzothiazole derivatives and their evaluation for diuretic activity have revealed some compounds as promising candidates for further study. For example, a series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides were synthesized and demonstrated notable in vivo diuretic activity (Yar & Ansari, 2009). The diuretic potential of "this compound" could be an interesting area of research, considering the pharmacological relevance of such activities in managing conditions like hypertension and edema.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S/c1-9-2-4-11(18)15-14(9)19-17(24-15)20-16(21)10-3-5-12-13(8-10)23-7-6-22-12/h2-5,8H,6-7H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEYMMUGWUEAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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